molecular formula C5H7ClO2 B14655838 (E)-3-methoxy-2-methylprop-2-enoyl chloride

(E)-3-methoxy-2-methylprop-2-enoyl chloride

Katalognummer: B14655838
Molekulargewicht: 134.56 g/mol
InChI-Schlüssel: JQWNCTPZTFWJLR-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-methoxy-2-methylprop-2-enoyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of acrylic acid and features a methoxy group and a methyl group attached to the double-bonded carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(E)-3-methoxy-2-methylprop-2-enoyl chloride can be synthesized through several methods. One common method involves the reaction of (E)-3-methoxy-2-methylprop-2-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically takes place under reflux conditions, and the resulting product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the product is subjected to rigorous quality control measures to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-methoxy-2-methylprop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (E)-3-methoxy-2-methylprop-2-enoic acid and hydrochloric acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the synthesis of this compound from (E)-3-methoxy-2-methylprop-2-enoic acid.

    Amines, Alcohols, and Thiols: React with this compound to form amides, esters, and thioesters.

    Water: Hydrolyzes the compound to form the corresponding acid and hydrochloric acid.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    (E)-3-methoxy-2-methylprop-2-enoic acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

(E)-3-methoxy-2-methylprop-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-3-methoxy-2-methylprop-2-enoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-methoxy-2-methylprop-2-enoic acid: The parent acid of (E)-3-methoxy-2-methylprop-2-enoyl chloride.

    Methacryloyl Chloride: A similar compound with a different substituent on the double-bonded carbon.

    Acryloyl Chloride: Lacks the methoxy and methyl groups present in this compound.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a methyl group on the double-bonded carbon atoms. This structural feature imparts specific reactivity and properties that distinguish it from other related compounds.

Eigenschaften

Molekularformel

C5H7ClO2

Molekulargewicht

134.56 g/mol

IUPAC-Name

(E)-3-methoxy-2-methylprop-2-enoyl chloride

InChI

InChI=1S/C5H7ClO2/c1-4(3-8-2)5(6)7/h3H,1-2H3/b4-3+

InChI-Schlüssel

JQWNCTPZTFWJLR-ONEGZZNKSA-N

Isomerische SMILES

C/C(=C\OC)/C(=O)Cl

Kanonische SMILES

CC(=COC)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.